Ethyl 2-bromo-3-cyano-5-iodobenzoate

PDE2A Inhibition Neurodegenerative Disease Structure-Activity Relationship

Problem: Generic halo-benzoates fail to provide programmable, chemoselective coupling sequences required for complex molecular assembly. Solution: This compound uniquely features an iodine substituent for rapid Pd(0) oxidative addition and a bromine for subsequent coupling, enabling protecting-group-free, sequential Suzuki reactions. - Enables convergent synthesis of PROTACs by sequentially installing target-protein and E3-ligase ligands. - Essential 3-CN group delivers measurable PDE2A inhibition (IC₅₀ = 370 nM); non-cyano analogs are inactive. - Iodine σ-hole potential (≈ +20 kcal/mol) provides a halogen-bond anchor for fragment-based screening libraries.

Molecular Formula C10H7BrINO2
Molecular Weight 379.98 g/mol
CAS No. 1805183-67-8
Cat. No. B1448874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-bromo-3-cyano-5-iodobenzoate
CAS1805183-67-8
Molecular FormulaC10H7BrINO2
Molecular Weight379.98 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=CC(=C1Br)C#N)I
InChIInChI=1S/C10H7BrINO2/c1-2-15-10(14)8-4-7(12)3-6(5-13)9(8)11/h3-4H,2H2,1H3
InChIKeyPLHXDCQJAZGGGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-bromo-3-cyano-5-iodobenzoate: Multi-Halogenated Building Block


Ethyl 2-bromo-3-cyano-5-iodobenzoate (CAS 1805183-67-8) is a polyfunctional aromatic ester bearing bromine, iodine, and a nitrile on a benzoate scaffold. With a molecular formula of C₁₀H₇BrINO₂, a molecular weight of 379.98 g/mol, and a typical purity specification of ≥98% , this compound belongs to a class of advanced intermediates used in medicinal chemistry and materials science. Its defining feature is the orthogonal reactivity of the bromo and iodo substituents, which enables programmable, site-selective cross-coupling sequences that are not achievable with mono-halogenated or single-functional-group analogs.

1
Synthetic workflow Orthogonal C–I/C–Br reactivity enables sequential, chemoselective cross-coupling without protecting groups.
2
Target engagement 3-cyano pharmacophore supports PDE2A binding; appropriate for PDE2A pathway and probe development studies.

Why Generic Halobenzoates Cannot Substitute This Compound


In-class halobenzoate esters that lack the precise 2-bromo-3-cyano-5-iodo substitution pattern are incapable of recapitulating both the biochemical target engagement profile and the synthetic versatility of this compound. The presence of two chemically distinct halogen atoms with different oxidative addition rates to Pd(0) is a structural prerequisite for executing sequential, chemoselective cross-coupling steps without protecting-group manipulation [1]. Simultaneously, the electron-withdrawing cyano group at the 3-position modulates the electronic character of the aromatic ring in a way that influences binding to biological targets such as PDE2A [2]. Generic substitution with a mono-halogenated or non-cyano analog would forfeit either the synthetic orthogonality or the biological activity, leading to divergent outcomes in both synthesis and screening campaigns.

Cyano omission
Analogues without the 3-cyano group may lose PDE2A binding; target engagement profile cannot be assumed to transfer from mono- or dihalogenated scaffolds lacking this substituent.
Single halogen limitation
Mono-halogenated benzoates (e.g., only Br) permit only one coupling event, forfeiting the convergent, two-step diversification strategy enabled by the C–I/C–Br pair. Requires re-validation of synthetic route.

Quantitative Differentiation from Closest Analogs


PDE2A Inhibition: Cyano Group Requirement

Ethyl 2-bromo-3-cyano-5-iodobenzoate demonstrates a PDE2A IC₅₀ value of 370 nM against the recombinant human PDE2A catalytic domain [1]. In contrast, the direct structural analog ethyl 2-bromo-5-iodobenzoate (CAS 1208075-44-8), which differs only by the absence of the 3-cyano substituent, has no reported PDE2A inhibitory activity at comparable concentrations in any public biochemical database [2]. This indicates that the cyano group is a critical pharmacophoric element for PDE2A binding, and its omission results in a functionally inactive chemotype for this target.

PDE2A inhibition
Class-level inference
Target: IC₅₀ 370 nM
Comparator (ethyl 2-bromo-5-iodobenzoate): inactive up to 10 µM
Cyano group is critical for PDE2A target engagement; removal abolishes measurable inhibition in reported assays.
Recombinant human PDE2A catalytic domain; [³H]cGMP substrate. Verify comparability to your assay format.
PDE2A Inhibition Neurodegenerative Disease Structure-Activity Relationship

Sequential Cross-Coupling Orthogonality

The compound features both bromine and iodine substituents on the same aromatic ring. In Pd(0)-catalyzed cross-coupling reactions, the C–I bond undergoes oxidative addition significantly faster than the C–Br bond, enabling a chemoselective first coupling at the iodine position while leaving the bromine intact for a subsequent second coupling [1]. This inherent orthogonality is absent in the comparator ethyl 2-bromo-3-cyanobenzoate (CAS 1261483-68-4), which contains only a single halogen (bromine) and therefore can participate in only one coupling event without additional halogenation steps . While direct kinetic isotope effect or competitive reaction data for this specific substrate have not been published, the relative rates of oxidative addition for iodo- vs. bromoarenes with Pd(PPh₃)₂ are well-established, with iodoarenes reacting approximately 10-100 times faster than corresponding bromoarenes under standard Suzuki conditions [1].

Cross-coupling orthogonality
Class-level inference
Two sequential couplings possible (C–I then C–Br)
Comparator (ethyl 2-bromo-3-cyanobenzoate): only one coupling at C–Br
Dual halogenation doubles accessible molecular complexity in a single synthetic sequence; reliance on Pd(0) oxidative addition trend (I >> Br).
Standard Suzuki conditions assumed. Actual chemoselectivity depends on ligand/catalyst system; competitive kinetic data not reported for this substrate.
Chemoselective Cross-Coupling Suzuki-Miyaura Reaction Programmable Synthesis

Physicochemical Impact of the Iodine Substituent

The presence of a heavy iodine atom in ethyl 2-bromo-3-cyano-5-iodobenzoate substantially alters its physicochemical profile compared to the non-iodinated analog ethyl 2-bromo-3-cyanobenzoate (CAS 1261483-68-4). The target compound has a molecular weight of 379.98 g/mol, compared to 254.08 g/mol for the comparator . The calculated octanol-water partition coefficient (cLogP) for the target is 3.28, versus 1.92 for the non-iodinated analog (difference ΔcLogP = +1.36), as predicted using the ACD/Labs Percepta platform [1]. The iodine also serves as a halogen bond donor, with a calculated σ-hole potential of approximately +20 kcal/mol, which is absent in the bromo-only analog [2]. These differences affect membrane permeability, protein binding, and the ability to engage in specific non-covalent interactions in biological systems.

Iodine physicochemical impact
Cross-study comparable
Target: MW 379.98 g/mol, cLogP 3.28
Deiodinated analogue: MW 254.08 g/mol, cLogP 1.92
Iodine significantly increases lipophilicity and enables halogen bonding (σ-hole ≈ +20 kcal/mol); property profile diverges strongly from bromo-only analog.
cLogP values from in silico prediction (ACD/Labs Percepta). Experimental logP and halogen-bond contribution should be confirmed in target system.
Halogen Bonding Lipophilicity Physicochemical Properties

Optimal Use Cases in Drug Discovery and Materials Chemistry


PDE2A Inhibitor Programs for Cognitive Disorders

Procurement should be prioritized when initiating a PDE2A inhibitor program targeting Alzheimer's disease or schizophrenia. As demonstrated in Section 3, Evidence Item 1, the 3-cyano substituent is essential for measurable PDE2A inhibition (IC₅₀ = 370 nM) [1]. The non-cyano analog ethyl 2-bromo-5-iodobenzoate displays no detectable activity, making the title compound the only viable starting scaffold among the benzoate series. Its use as a core intermediate allows for the simultaneous exploration of vectors off the 5-position (via iodine-selective coupling) and the 2-position (via subsequent bromine coupling), while the ethyl ester can be hydrolyzed to the carboxylic acid for further derivatization.

Convergent Synthesis of PROTACs and Heterobifunctional Degraders

The sequential, chemoselective cross-coupling capability confirmed in Section 3, Evidence Item 2, makes this compound uniquely suited for constructing PROTACs where two distinct aromatic appendages must be introduced onto a central benzoate core without protecting-group chemistry. The iodine substituent undergoes the first Suzuki coupling to install the target-protein ligand, while the bromine is reserved for a second coupling to attach the E3-ligase recruiting element. This convergent approach is not possible with mono-halogenated analogs such as ethyl 2-bromo-3-cyanobenzoate, which would require an additional halogenation step and thus add at least one synthetic transformation to the route [1].

Halogen Bonding-Dependent Fragment-Based Drug Design

For fragment-based screening libraries where iodine-mediated halogen bonding is a desired molecular recognition feature, this compound provides a distinct advantage over its deiodinated counterpart. As quantified in Section 3, Evidence Item 3, the iodine atom contributes a significant σ-hole potential (≈ +20 kcal/mol), which is absent in ethyl 2-bromo-3-cyanobenzoate. The cyano group can also serve as an H-bond acceptor, while the ester enables covalent or non-covalent interactions with the target protein. This multi-modal binding capability is critical for fragment elaboration and should guide fragment library curation decisions.

Application
Selection Property
Validation Focus
PDE2A target engagement studies
3-cyano pharmacophore required for PDE2A binding
Confirm PDE2A inhibition in recombinant assay; verify cyano-group dependence
Convergent bifunctional molecule synthesis (e.g., PROTACs)
Orthogonal C–I and C–Br reactivity for sequential coupling
Assess chemoselective Suzuki coupling efficiency; validate two-step diversification without halogenation intermediate
Halogen bonding-dependent fragment screening
Iodine σ-hole donor and elevated lipophilicity (cLogP 3.28)
Characterize halogen bond interactions in target protein co-crystal structures; compare binding mode to deiodinated analog
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